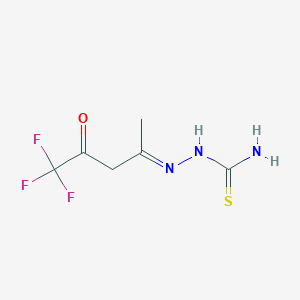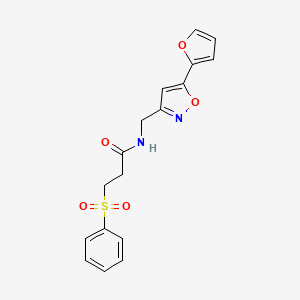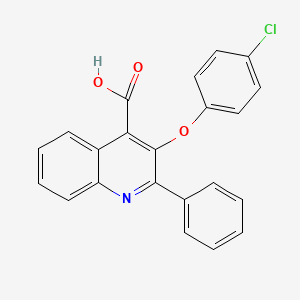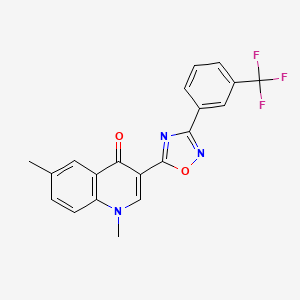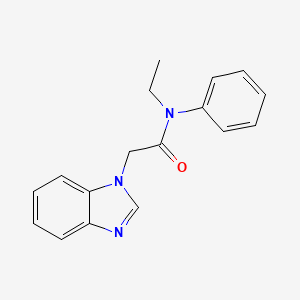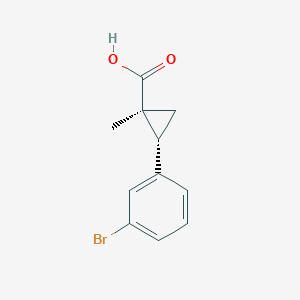
(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Absolute Configuration and Stereochemistry
- The absolute configuration of similar compounds to (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid has been established through various chemical reactions and correlations. For example, the configuration of cis-2-phenylcyclopropane-carboxylic acid was established, which can provide insights into the stereochemical nature of related compounds (Aratani, Nakanisi, & Nozaki, 1970).
Biological Evaluation and Enzyme Inhibition
- Bromophenol derivatives with a cyclopropyl moiety, which include structures similar to this compound, have shown effectiveness as inhibitors of certain enzymes. These include cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, indicating potential therapeutic applications (Boztaş et al., 2019).
Synthesis and Applications in Pharmaceutical Industry
- The synthesis of derivatives of cyclopropane-carboxylic acids and their applications in the pharmaceutical industry have been widely studied. For instance, (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a compound structurally related to our compound of interest, is crucial in the development of hepatitis C virus inhibitors, demonstrating the pharmaceutical significance of such compounds (Sato et al., 2016).
Structural Analysis and X-ray Methods
- X-ray methods have been used to determine the structures of similar compounds, providing valuable information about their conformation and stereochemistry. This kind of analysis is crucial for understanding the physical and chemical properties of cyclopropane-carboxylic acids (Korp, Bernal, & Fuchs, 1983).
Ethylene Precursor Studies
- Cyclopropane-carboxylic acids have been identified in studies related to ethylene precursors in higher plants. Their role in plant biology and potential applications in agriculture or plant sciences could be inferred for compounds like this compound (Hoffman, Yang, & McKeon, 1982).
Chiral Cyclopropanes and Asymmetric Synthesis
- The absolute configurations of various chiral cyclopropanes have been established, underlining the importance of these compounds in asymmetric synthesis and their potential in various synthetic applications (Nishiyama, Oda, & Inouye, 1974).
Properties
IUPAC Name |
(1S,2R)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(10(13)14)6-9(11)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXGQBPOLUVGSU-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
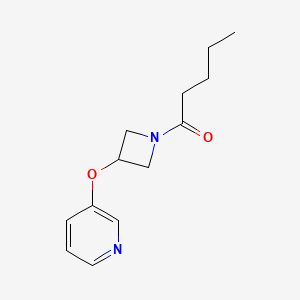
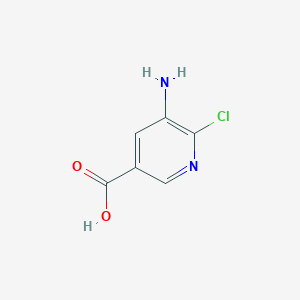
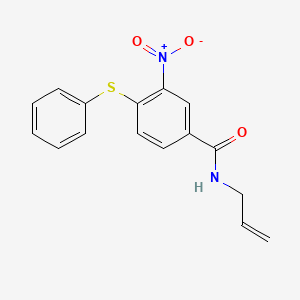
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)
